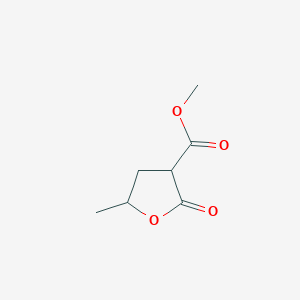

Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate

Description

Properties

Molecular Formula |

C7H10O4 |

|---|---|

Molecular Weight |

158.15 g/mol |

IUPAC Name |

methyl 5-methyl-2-oxooxolane-3-carboxylate |

InChI |

InChI=1S/C7H10O4/c1-4-3-5(6(8)10-2)7(9)11-4/h4-5H,3H2,1-2H3 |

InChI Key |

SSFOINLQPHQBMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(=O)O1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Michael Reaction-Based Synthesis

A notable method involves the Michael reaction of ethyl 5-alkoxymethyl-2-oxotetrahydrofuran-3-carboxylates with α,β-unsaturated ketones such as 3-methyl-3-buten-2-one (methyl vinyl ketone). This reaction proceeds under basic conditions using sodium ethoxide in anhydrous ethanol, typically at temperatures ranging from 45°C to 60°C. The process includes:

- Heating a mixture of the ethyl 5-alkoxymethyl-2-oxotetrahydrofuran-3-carboxylate and methyl vinyl ketone.

- Slow addition of sodium ethoxide to maintain controlled temperature.

- Stirring and heating to complete the Michael addition.

- Acidification with dilute hydrochloric acid to pH 2–3.

- Extraction with diethyl ether, drying, and purification by distillation under reduced pressure.

This method yields this compound derivatives with high purity and yield, as reported in Russian Journal of Organic Chemistry studies.

Oxidative and Esterification Steps

Another approach involves the oxidation of lactone intermediates followed by methylation to form the methyl ester. For example:

- Lactones are oxidized using sodium periodate (NaIO4) in the presence of ruthenium(III) chloride (RuCl3·H2O) in a solvent mixture of carbon tetrachloride, acetonitrile, and water at room temperature.

- The resulting acid lactones are then methylated using methyl iodide and potassium bicarbonate in anhydrous dimethylformamide (DMF) under nitrogen atmosphere.

- Subsequent aqueous workup and extraction yield the methyl ester of the oxidized lactone.

This method is efficient and yields this compound with excellent purity and yield (up to 95%).

Alternative Synthetic Routes

Other synthetic routes include:

- Base-catalyzed cyclization of hydroxy acids or esters.

- Bromination followed by substitution reactions to introduce the methyl group at the 5-position.

- Hydrolysis and decarboxylation steps to modify ring substituents.

These methods are often tailored to specific substitution patterns and desired stereochemistry.

Data Tables Summarizing Preparation Conditions and Yields

| Method | Key Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Michael Addition | Ethyl 5-alkoxymethyl-2-oxotetrahydrofuran-3-carboxylate, methyl vinyl ketone, sodium ethoxide in ethanol | 45–60 | 3–4 hours | 70–85 | Requires moisture protection, acid workup |

| Oxidation and Methylation | NaIO4, RuCl3·H2O in CCl4/CH3CN/H2O; methyl iodide, KHCO3 in DMF | Room temp | Oxidation: 20 h; Methylation: overnight | 90–95 | High purity product, mild conditions |

| Bromination and Substitution | Bromine, followed by nucleophilic substitution | Variable | Several hours | 60–75 | Used for specific 5-substitution patterns |

| Base-Catalyzed Cyclization | Sodium hydride, ethyl glycolate, methyl acrylate | 0–25 | 1–2 hours | 65–80 | Intermediate formation of lactone ring |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Scientific Research Applications

Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate has garnered attention in several research domains:

Organic Synthesis

- Building Block : It serves as a versatile building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Reagent in Reactions : The compound participates in various chemical reactions such as oxidation, reduction, and substitution, allowing for functional group transformations.

- Anticancer Properties : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It primarily acts by inhibiting the phosphatidylinositol 3-kinase (PI3K) pathway, crucial for cell growth and survival.

- Antimicrobial Activity : Preliminary studies suggest it may also possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

Medicinal Chemistry

- Potential Therapeutic Agent : Due to its biological activities, there is ongoing research into its potential as a therapeutic agent for cancer treatment and as an antimicrobial agent.

Case Study 1: Antiproliferative Effects

A study explored the effects of this compound on breast cancer (MCF-7) and prostate cancer (LNCaP) cell lines. Results demonstrated a significant reduction in cell viability, attributed to the inhibition of the PI3K pathway, suggesting its potential role in cancer therapy .

Case Study 2: Antimicrobial Properties

Another investigation evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it effectively inhibited bacterial growth, supporting its potential application in treating infections .

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired outcome.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Tetrahydrofuran Derivatives

The compound 2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid (CAS: 1399663-52-5) shares a similar tetrahydrofuran backbone but differs in substituents. Key distinctions include:

- Functional Groups : The analog features a carboxylic acid group instead of a methyl ester and an additional furan substituent.

- Molecular Formula: C₁₀H₁₀O₅ vs. C₈H₁₀O₄ for the target compound (inferred from nomenclature).

Table 1: Structural Comparison

| Compound | Molecular Formula | Molecular Weight | Functional Groups |

|---|---|---|---|

| Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate | C₈H₁₀O₄* | 170.16* | Methyl ester, ketone, tetrahydrofuran |

| 2-(5-Methylfuran-2-yl)-5-oxotetrahydrofuran-3-carboxylic acid | C₁₀H₁₀O₅ | 210.18 | Carboxylic acid, ketone, furan |

*Inferred based on nomenclature.

Methyl Esters in Natural Products

Methyl esters of diterpenoids and resin acids, such as sandaracopimaric acid methyl ester and Z-communic acid methyl ester, are structurally distinct but share ester functionality. These compounds are prevalent in plant resins and exhibit antimicrobial and insecticidal properties .

Table 2: Methyl Ester Comparison

| Compound | Molecular Formula | Molecular Weight | Source/Application |

|---|---|---|---|

| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂* | 316.48* | Austrocedrus chilensis resin |

| Z-Communic acid methyl ester | C₂₁H₃₀O₂* | 314.46* | Plant resin, gas chromatography |

| This compound | C₈H₁₀O₄* | 170.16* | Synthetic intermediate |

*Molecular formulas and weights inferred from analogous structures in and .

Physicochemical Properties

General properties of methyl esters (e.g., volatility, solubility) can be extrapolated from studies on compounds like methyl salicylate (Table 3). These esters typically exhibit moderate boiling points and lipophilic behavior, making them suitable for organic solvents .

Table 3: Physical Properties of Selected Methyl Esters

| Compound | Boiling Point (°C) | Solubility | Flash Point (°C) |

|---|---|---|---|

| Methyl salicylate | 222 | Slightly in water | 101 |

| Sandaracopimaric acid methyl ester | N/A | Lipophilic | N/A |

| Target compound* | N/A | Likely organic solvents | N/A |

Limitations and Knowledge Gaps

- Data Availability : Direct experimental data (e.g., melting point, toxicity) for this compound are absent in the provided evidence.

- Comparative Reactivity: Further studies are needed to compare its reactivity with non-cyclic esters like methyl benzoate or methyl acrylate.

Biological Activity

Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate, a compound with significant biological activity, has garnered interest in various fields of research, particularly in medicinal chemistry and cancer biology. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by its unique tetrahydrofuran ring structure, which contributes to its reactivity and biological properties. The compound's molecular formula is , and it exhibits the following key physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 156.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless to pale yellow liquid |

The primary mechanism of action for this compound involves its ability to inhibit specific cellular pathways. Notably, it has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for various cellular processes including growth, proliferation, and survival. This inhibition can lead to reduced tumor cell proliferation, making it a candidate for cancer therapy.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells (MCF-7) and colon cancer cells (HT-29) . The compound's ability to induce apoptosis in these cells was confirmed through flow cytometry analysis.

Case Studies

- Breast Cancer Cell Lines : In vitro studies showed that this compound reduced MCF-7 cell proliferation by approximately 50% at a concentration of 25 µM after 48 hours of treatment. Mechanistic studies revealed that this effect was associated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways .

- Colon Cancer Models : Similar antiproliferative effects were observed in HT-29 cells, where the compound inhibited growth by inducing G1 phase cell cycle arrest. The underlying mechanism involved downregulation of cyclin D1 and upregulation of p21 .

Research Applications

This compound has several applications in scientific research:

Q & A

Q. What are the optimized synthetic routes for Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate, and how do reaction conditions influence yield and purity?

Q. How can stereoselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactivity) for this compound derivatives?

Discrepancies often arise from:

- Assay Conditions : Varying pH (7.4 vs. 6.5) affects protonation states and membrane permeability .

- Structural Modifications : Substituting the methyl group at C5 with Cl or F alters logP values (e.g., from 1.2 to 2.1), enhancing cell penetration .

- Resistance Mechanisms : Overexpression of efflux pumps in bacterial strains (e.g., E. coli TolC) reduces efficacy .

Validation Approach :

- Cross-test derivatives in standardized MIC assays (CLSI guidelines).

- Use isogenic mutant strains to isolate resistance mechanisms .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.